molecular formula C10H13N3O B1528952 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 233775-53-6

6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B1528952
CAS No.: 233775-53-6
M. Wt: 191.23 g/mol
InChI Key: PLAPIGUFVSEGFT-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes an amino group at the 6th position and two methyl groups at the 1st and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of cyanacetamide with dimethylurea in the presence of acetic anhydride. The reaction mixture is heated to facilitate the formation of the intermediate, which then undergoes cyclization under basic conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reactions with aldehydes typically occur under mild acidic or basic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, imine derivatives, and other modified heterocyclic compounds.

Scientific Research Applications

6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-amino-1,3-dimethyl-4H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-6-7-5-8(11)3-4-9(7)13(2)10(12)14/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAPIGUFVSEGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)N)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725612
Record name 6-Amino-1,3-dimethyl-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233775-53-6
Record name 6-Amino-1,3-dimethyl-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-3,4-dihydro-1,3-dimethyl-2(1H)quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one
Reactant of Route 2
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one
Reactant of Route 3
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one
Reactant of Route 4
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one
Reactant of Route 5
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one
Reactant of Route 6
Reactant of Route 6
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one

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